molecular formula C8H6BrFO2 B2359224 5-Bromo-2-fluoro-4-methylbenzoic acid CAS No. 515135-65-6

5-Bromo-2-fluoro-4-methylbenzoic acid

Cat. No.: B2359224
CAS No.: 515135-65-6
M. Wt: 233.036
InChI Key: BGBAXZILVNOSAT-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is commonly used in various chemical synthesis processes and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylbenzoic acid typically involves the bromination and fluorination of 4-methylbenzoic acid. One common method includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluoro-4-methylbenzoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets. For example:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylbenzoic acid: Similar structure but different substitution pattern.

    4-Bromo-2-fluoro-5-methylbenzoic acid: Another isomer with a different arrangement of substituents.

Uniqueness

5-Bromo-2-fluoro-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthesis and specialized applications .

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBAXZILVNOSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515135-65-6
Record name 5-Bromo-2-fluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Fluoro-4-methylbenzoic acid (244 mg) was added in portions to a mixture of bromine (1 ml) and iron powder (60 mg) and the reaction stirred in a sealed vial at room temperature for 25 minutes. The reaction was poured into aqueous sodium thiosulphate and extracted with ethyl acetate (x2). The combined extracts were washed with brine, dried (magnesium sulphate) and the solvent evaporated under vacuum. The residue was recrystallised from cyclohexane to give 5-bromo-2-fluoro-4-methylbenzoic acid.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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